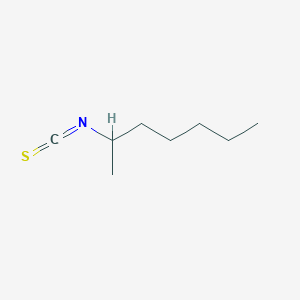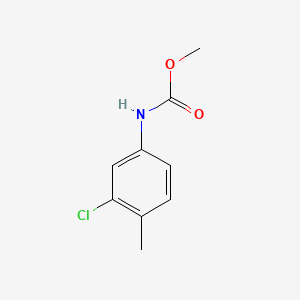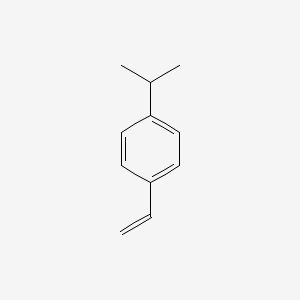
4-Isopropyl styrene
Vue d'ensemble
Description
. It is a derivative of styrene, where the para position of the benzene ring is substituted with an isopropyl group. This compound is used in various industrial applications, particularly in the production of polymers and resins .
Applications De Recherche Scientifique
4-Isopropyl styrene has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in the production of plastics, resins, and coatings.
Material Science: The compound is used in the development of advanced materials, including nanocomposites and block copolymers.
Biomedical Applications: Research has explored its use in drug delivery systems and as a component in medical devices.
Industrial Applications: It is employed in the manufacture of adhesives, sealants, and elastomers.
Mécanisme D'action
Target of Action
4-Isopropyl styrene, also known as 1-Vinyl-4-isopropylbenzene, is a chemical compound with the molecular formula C11H14
Biochemical Pathways
For example, styrene can be metabolized by microorganisms through a pathway known as side-chain oxygenation . This pathway involves several enzymes, including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase .
Pharmacokinetics
For example, styrene can be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Analyse Biochimique
Biochemical Properties
4-Isopropyl styrene plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with phenylalanine ammonia lyase (PAL), an enzyme involved in the biosynthesis of styrene in microorganisms . The interaction between this compound and PAL is crucial for the conversion of phenylalanine to trans-cinnamic acid, a precursor in the styrene biosynthesis pathway. Additionally, this compound can interact with other biomolecules such as shikimate pathway enzymes, which are involved in the metabolic flow balance during styrene production .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In Escherichia coli, the presence of this compound has been shown to significantly increase cell growth in biphasic cultures compared to single-phase cultures . This is likely due to the selective removal of styrene from the reaction system, maintaining its concentration below inhibitory levels. Furthermore, this compound influences cell signaling pathways and gene expression by interacting with enzymes involved in the shikimate pathway, leading to enhanced production of styrene .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound binds to phenylalanine ammonia lyase, facilitating the conversion of phenylalanine to trans-cinnamic acid . This binding interaction is essential for the subsequent steps in the styrene biosynthesis pathway. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context, thereby influencing gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can be maintained at stable concentrations in biphasic cultures, preventing inhibitory effects on cell growth . Prolonged exposure to this compound may lead to degradation products that could impact cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and cell growth, while at high doses, it could exhibit toxic or adverse effects. Studies have indicated that high concentrations of this compound can lead to cellular toxicity and metabolic imbalances . It is essential to determine the threshold levels for safe and effective use of this compound in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to styrene biosynthesis. The compound interacts with enzymes such as phenylalanine ammonia lyase and shikimate pathway enzymes, facilitating the conversion of phenylalanine to trans-cinnamic acid and subsequently to styrene . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels in the biosynthesis process.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . Understanding the transport mechanisms of this compound is essential for optimizing its use in biochemical applications and ensuring its effective distribution within biological systems.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing biochemical reactions and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Isopropyl styrene can be synthesized through several methods. One common method involves the alkylation of styrene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method includes the dehydration of 4-isopropylbenzyl alcohol using potassium hydrogensulfate at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic dehydrogenation of 4-isopropylbenzyl alcohol. This process involves heating the alcohol in the presence of a catalyst, such as copper or zinc oxide, to yield the desired styrene derivative .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl styrene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Radical Polymerization: This reaction involves the formation of polymers through the reaction of free radicals.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3).
Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Polymerization: Radical initiators such as benzoyl peroxide (BPO) or azoisobutyronitrile (AIBN) under controlled temperature conditions.
Major Products Formed
Halogenation: 4-Isopropyl-2-bromostyrene or 4-Isopropyl-2-chlorostyrene.
Nitration: 4-Isopropyl-2-nitrostyrene.
Polymerization: Poly(this compound), a polymer used in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: The parent compound of 4-Isopropyl styrene, used extensively in the production of polystyrene.
4-tert-Butylstyrene: Similar to this compound but with a tert-butyl group instead of an isopropyl group.
4-Methylstyrene: Contains a methyl group at the para position instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts different physical and chemical properties compared to its analogs. This substitution can affect the polymerization behavior, thermal stability, and solubility of the resulting polymers, making it suitable for specific applications where these properties are desired .
Propriétés
IUPAC Name |
1-ethenyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHQTCGEZWTSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30872-09-4 | |
| Record name | Benzene, 1-ethenyl-4-(1-methylethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30872-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40174552 | |
| Record name | p-Isopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055-40-5 | |
| Record name | 1-Ethenyl-4-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Isopropylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-isopropylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 4-isopropyl group in styrene affect the water resistance of unsaturated polyester resins?
A1: Interestingly, incorporating 4-Isopropyl styrene as a crosslinker leads to improved water resistance in unsaturated polyester resins compared to using unsubstituted styrene. [] This enhancement is attributed to the bulky nature of the isopropyl group, which likely hinders water molecule penetration into the polymer network. [] This effect contrasts with the reduced water resistance observed with other alkyl substituents, suggesting a unique influence of the isopropyl group's structure. []
Q2: Does the incorporation of this compound impact the thermal stability of unsaturated polyester resins?
A2: While the provided research doesn't directly investigate the thermal stability of resins crosslinked with this compound, it highlights a general trend. The study demonstrates that incorporating linear alkyl groups, like n-butyl, into the styrene structure enhances the thermal stability of the resulting resin. [] Although not directly studied, it's plausible that the branched isopropyl group might exert a different influence on thermal properties compared to linear alkyl substituents. Further research would be needed to definitively characterize the thermal behavior of this compound-crosslinked resins.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


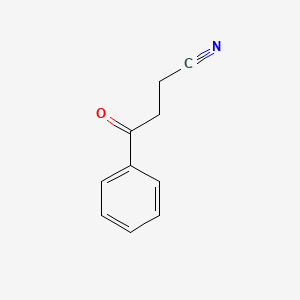
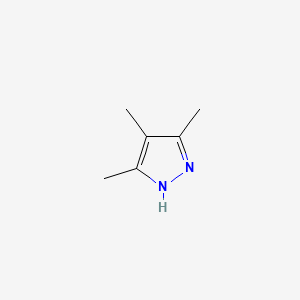



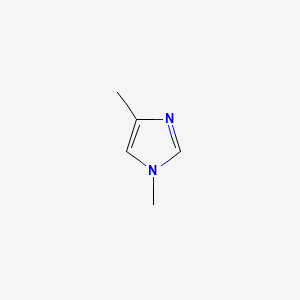
![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)

![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)

